molecular formula C22H18N2O7S B2998796 Methyl 2-methyl-5-(2-methyl-5-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate CAS No. 518330-68-2

Methyl 2-methyl-5-(2-methyl-5-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2998796
CAS No.: 518330-68-2
M. Wt: 454.45
InChI Key: PKQRVCQBURJZFU-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-(2-methyl-5-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate is a naphthofuran-based sulfonamide derivative characterized by a fused naphthofuran core substituted with a methyl ester at position 3, a methyl group at position 2, and a 2-methyl-5-nitrophenylsulfonamido group at position 5 (Fig. 1).

Properties

IUPAC Name

methyl 2-methyl-5-[(2-methyl-5-nitrophenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O7S/c1-12-8-9-14(24(26)27)10-19(12)32(28,29)23-18-11-17-20(22(25)30-3)13(2)31-21(17)16-7-5-4-6-15(16)18/h4-11,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQRVCQBURJZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-methyl-5-(2-methyl-5-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a naphtho[1,2-b]furan core with substituents that include a methyl group and a nitrophenylsulfonamide moiety. The molecular formula is C15H14N2O5SC_{15}H_{14}N_{2}O_{5}S, and its molecular weight is approximately 342.35 g/mol. Understanding the structural aspects is crucial for elucidating its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study by Cazzaniga et al. (2022) demonstrated that derivatives of naphtho[1,2-b]furan show activity against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria .

Anticancer Activity

Several studies have reported the anticancer potential of related compounds. For instance, derivatives containing nitrophenyl groups have been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism often involves the generation of reactive oxygen species (ROS) and the subsequent activation of caspases .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes involved in bacterial metabolism.
  • Cellular Uptake : The lipophilic nature of the compound allows for effective cellular uptake, enhancing its bioavailability.
  • Signal Transduction : The compound may modulate signaling pathways associated with cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent.

Study 2: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies suggested that the compound induces apoptosis via ROS generation and mitochondrial dysfunction .

Data Summary

Parameter Value
Molecular FormulaC₁₅H₁₄N₂O₅S
Molecular Weight342.35 g/mol
Antimicrobial ActivityEffective against E. coli and S. aureus at 10 µg/mL
Anticancer IC50~15 µM in MCF-7 cells
MechanismInduces apoptosis via ROS

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 2-methyl-5-nitrophenyl C₂₂H₁₈N₂O₇S* 466.45 Nitro group enhances electron-withdrawing effects; likely lower solubility in polar solvents .
Methyl 2-methyl-5-[(4-methylphenyl)sulfonyl]amino analog () 4-methylphenyl C₂₂H₁₉NO₅S 409.46 Methyl substituent increases hydrophobicity; higher logP than nitro analog .
Methyl 2-methyl-5-(phenylsulfonamido) analog () Phenyl C₂₁H₁₇NO₅S 395.43 Simplest analog; lacks electron-withdrawing groups; moderate bioactivity .
Ethyl 2-methyl-5-(thiophene-2-sulfonamido) analog () Thiophen-2-yl C₂₀H₁₇NO₅S₂ 415.48 Thiophene introduces sulfur heteroatom; predicted higher density (1.434 g/cm³) and pKa (~7.82) .

*Calculated based on analogs; exact data unavailable in evidence.

Crystallographic and Validation Data

Structural validation tools like SHELX () and ORTEP-III () are critical for confirming the geometry of these compounds. For example, the phenylsulfonamido analog () likely adopts a planar naphthofuran core with dihedral angles <10° between the sulfonamide and furan rings, as observed in similar derivatives .

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